molecular formula C18H14N2 B11773421 5-Phenyl-5,10-dihydrophenazine

5-Phenyl-5,10-dihydrophenazine

Cat. No.: B11773421
M. Wt: 258.3 g/mol
InChI Key: JGGSOWGJMBNDHS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Phenyl-5,10-dihydrophenazine involves its redox properties. The compound can undergo multi-electron redox processes, making it an effective oxidizing agent . The molecular targets include primary alcohols, which are oxidized to aldehydes and ketones. The pathways involved include the transfer of electrons from the substrate to the phenazine compound, resulting in the formation of the oxidized product .

Comparison with Similar Compounds

Similar Compounds

    5,10-Dihydrophenazine: A similar compound with a hydrogen atom instead of the phenyl group.

    Phenazine: The parent compound of the phenazine family.

    N-Phenyl-5,10-dihydrophenazine: A derivative with an additional phenyl group on the nitrogen atom.

Uniqueness

5-Phenyl-5,10-dihydrophenazine is unique due to its specific redox properties and its ability to act as an oxidizing agent in various chemical reactions. Its phenyl group enhances its stability and reactivity compared to other phenazine derivatives .

Properties

IUPAC Name

10-phenyl-5H-phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGSOWGJMBNDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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